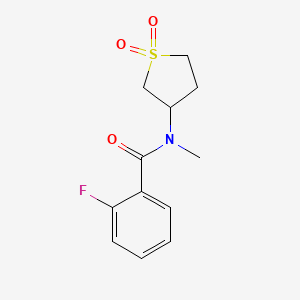

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

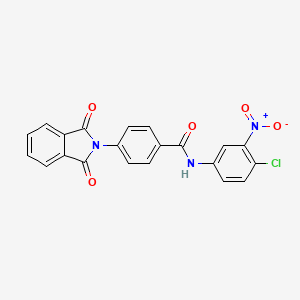

Compounds with the 1,1-dioxothiolan-3-yl group, such as N’-(1,1-dioxothiolan-3-yl)benzohydrazide and N-(1,1-dioxothiolan-3-yl)-N-propylbenzamide , typically contain multiple bonds, aromatic bonds, and a five-membered ring . They also often contain a sulfone and a tetrahydro-thiophene .

Synthesis Analysis

The synthesis of compounds with the 1,1-dioxothiolan-3-yl group can be challenging due to solvent effects and low solubility of some reagents . The main synthetic route to dithiocarbamates, which are similar to the requested compound, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Molecular Structure Analysis

The molecular structure of compounds with the 1,1-dioxothiolan-3-yl group typically includes a five-membered ring and a six-membered ring . They also often contain a sulfone and a tetrahydro-thiophene .Chemical Reactions Analysis

The reaction between amines and carbon disulfide involves catalysis by a strong base . This reaction is critical in the synthesis of compounds with the 1,1-dioxothiolan-3-yl group .Scientific Research Applications

1. Tumor Proliferation Imaging

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide analogs, such as 18F-ISO-1, have been studied for their potential in imaging tumor proliferation using PET scans. These compounds have shown promise in evaluating the proliferative status of solid tumors, correlating with the tumor Ki-67 and mitotic index. The safety and dosimetry of these compounds have been evaluated, demonstrating significant correlations with tumor proliferative markers and allowing for safe administration in clinical trials (Dehdashti et al., 2013).

2. Chemoselective Fluorination

In chemical research, compounds such as N-fluoro-2-methylbenzamides have been used for mild, amide-directed fluorination of various C-H bonds. This process, mediated by iron, demonstrates a broad substrate scope and functional group tolerance, advancing the field of fluorination chemistry without the need for noble metal additives. This research opens up new possibilities in the synthesis and modification of complex molecules (Groendyke, AbuSalim & Cook, 2016).

3. Sigma2 Receptor Imaging in Solid Tumors

Fluorine-containing benzamide analogs, including variants of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide, have been synthesized for positron emission tomography (PET) imaging of sigma2 receptors in solid tumors. These compounds have shown high tumor uptake and favorable tumor/normal tissue ratios, suggesting their potential as effective tools for imaging the sigma2 receptor status of various tumors (Tu et al., 2007).

4. Analysis of Long-Range Couplings

Studies on compounds like 2-Fluorobenzamide and its N-methyl derivative, closely related to N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide, have contributed to the understanding of long-range spin-spin couplings. These findings are significant in magnetic resonance chemistry, providing insights into how spin information is transmitted through molecular structures, especially via hydrogen bonds (Rae, Weigold, Contreras & Biekofsky, 1993).

5. Development of Radioligands for Brain Imaging

Research involving N-methylbenzamide derivatives, structurally related to N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide, has led to the development of novel radioligands. These ligands, used in PET imaging, target metabotropic glutamate receptors in the brain, contributing to the study of neurological conditions and brain function (Fujinaga et al., 2012).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBMEHKVELELFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2832687.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2832691.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)

![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2832696.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2832697.png)

![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)